molecular formula C7H9ClN2O2 B2646015 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride CAS No. 1965310-16-0

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride

Cat. No.: B2646015
CAS No.: 1965310-16-0
M. Wt: 188.61
InChI Key: UITHMUVNDBQUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride (CAS: 1965310-16-0) is an N-heterocyclic compound with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . It is marketed as a white to off-white solid with a purity of ≥96% (HPLC) and is commonly used in pharmaceutical research due to its pyrroloimidazole core, a scaffold known for bioactivity in drug discovery . The compound is commercially available from suppliers such as Shanghai Jixiang Bio and MSE Supplies, with packaging options ranging from 5 mg to 25 g . Its hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays and synthetic applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITHMUVNDBQUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. This method provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be converted to various derivatives by introducing and modifying substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of common reagents and conditions that are amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoryl chloride for dehydration, various oxidizing and reducing agents for oxidation and reduction reactions, and different nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane and methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride is its role as an anti-inflammatory agent. Research indicates that derivatives of this compound can regulate cell-mediated immunity and exhibit anti-arthritic activity. For instance, compounds similar to this have been shown to alleviate inflammation in conditions such as rheumatoid arthritis .

Anticancer Activity

Recent studies have suggested that pyrroloimidazole derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways. The specific mechanisms of action are still under investigation, but preliminary findings indicate a promising avenue for cancer treatment .

Neuroprotective Effects

There is emerging evidence that 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives may provide neuroprotective benefits. Research has demonstrated their potential in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anti-Arthritic Activity

A study published in a peer-reviewed journal demonstrated the efficacy of a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole in reducing inflammation in animal models of arthritis. The results indicated a significant decrease in inflammatory markers and improvement in joint mobility .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of pyrroloimidazole derivatives. The study found that these compounds inhibited the proliferation of various cancer cell lines, including breast and colon cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparative Data Table

ApplicationMechanism of ActionReference
Anti-inflammatoryRegulation of immune response
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure provides stability and protection to certain functional groups, which can influence its reactivity and interactions with other molecules. This stability is particularly important in its applications as an electrolyte in electrochemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, physical, and functional properties of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride with analogous N-heterocyclic compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Solubility Key Structural Features Applications/Notes
This compound (1965310-16-0) C₇H₉ClN₂O₂ 188.61 96–97 Soluble in polar solvents (e.g., DMSO, water) Pyrroloimidazole core with carboxylic acid HCl salt Drug discovery intermediates
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid (883539-33-1) C₇H₈N₂O₂ 152.15 N/A Limited solubility in water Free carboxylic acid form Precursor for salt formation
2-(1H-Imidazol-2-yl)acetic acid (1369160-12-2) C₅H₆N₂O₂ 126.11 N/A Soluble in methanol, DMSO Imidazole-acetic acid hybrid Enzyme inhibition studies
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (131020-57-0) C₈H₁₁ClN₂O₂ 202.64 N/A Moderate aqueous solubility Benzo-fused imidazole with HCl salt Potential kinase inhibitors
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride (N/A) C₆H₁₀ClN₃ 159.62 ≥97 Soluble in polar aprotic solvents Amine substituent instead of carboxylic acid Ligand synthesis for receptors
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (2089325-19-7) C₇H₈BrClN₂ 243.51 97 Soluble in DMF, DMSO Brominated pyrrolopyridine scaffold Cross-coupling reactions

Key Research Findings and Analysis

Structural Impact on Solubility :

  • The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to its free acid form (CAS 883539-33-1), which requires basic conditions for dissolution . This property is critical for in vitro assays.
  • Derivatives like the benzo-fused imidazole (CAS 131020-57-0) show reduced solubility due to increased hydrophobicity from the aromatic ring .

Synthetic Utility: The pyrroloimidazole core is synthesized via coupling agents like EDCI and DMAP, as seen in analogous compounds (e.g., pyrido-pyrrolo-pyrazino-indole-diones) . Brominated analogs (e.g., 2089325-19-7) are used in Suzuki-Miyaura cross-coupling reactions to generate complex heterocycles .

Biological Relevance: Pyrroloimidazole derivatives are explored as ligands for enzymes and receptors. For example, (S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide (C₁₉H₂₂N₆O) demonstrated nanomolar affinity in kinase inhibition assays . The amine-substituted analog (CAS N/A) is utilized in peptide-mimetic drug design due to its nucleophilic NH₂ group .

Stability and Handling :

  • Hydrochloride salts (e.g., 1965310-16-0) are stable at room temperature, whereas free acids may require refrigeration to prevent degradation .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride (CAS No. 1965310-16-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory and analgesic effects, as well as its structure-activity relationships (SAR).

  • Molecular Formula : C₇H₉ClN₂O₂
  • Molecular Weight : 188.61 g/mol
  • Purity : Typically ≥ 96% .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. A notable study demonstrated its effectiveness in reducing inflammation in animal models by inhibiting key inflammatory mediators.

  • In Vivo Studies :
    • The compound was tested in carrageenan-induced paw edema models, showing a marked reduction in edema compared to control groups.
    • Analgesic effects were assessed using the acetic acid-induced writhing test, where the compound significantly reduced the number of writhes, indicating pain relief .
  • Mechanism of Action :
    • The anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. Preliminary data suggest that it may have a similar efficacy to established anti-inflammatory drugs like indomethacin .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Modifications to the pyrrolo-imidazole scaffold have been explored to enhance potency and selectivity.

Compound ModificationEffect on Activity
Substitution at position 2 with electron-donating groupsIncreased COX-2 inhibition potency
Alteration of carboxylic acid groupEnhanced solubility and bioavailability

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A research team conducted a comparative analysis of various pyrrole derivatives, including this compound. They found that this compound exhibited superior anti-inflammatory activity with lower toxicity profiles compared to traditional NSAIDs .
  • Case Study 2 : In another study focused on chronic pain models, administration of the compound resulted in significant pain relief without the gastrointestinal side effects commonly associated with conventional analgesics .

Q & A

Q. What established synthetic routes are available for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride, and what are their critical reaction conditions?

The compound can be synthesized via multi-step pathways involving cyclization and functionalization. For example, γ-lactams can undergo O-methylation with Meerwein’s reagent (trimethyloxonium tetrafluoroborate), followed by amidination with aminoethyl diethyl acetal and cyclization under acidic conditions . Another approach involves formic acid-mediated cyclization of aminopyrrolines derived from pyrroline and 2,2-dimethoxyethanamine . Key variables include pH control during cyclization, solvent selection (e.g., CH₂Cl₂–MeOH mixtures), and stoichiometric ratios of intermediates.

Q. What safety protocols are essential for handling and storing this compound in laboratory settings?

Store the compound in a dry, ventilated environment protected from light, moisture, and heat (e.g., inert gas-purged desiccators). Use corrosion-resistant containers and avoid proximity to flammables . Personal protective equipment (PPE) such as nitrile gloves, lab coats, and goggles is mandatory. For spills, neutralize with appropriate absorbents and dispose of waste via licensed hazardous material handlers .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

X-ray crystallography (monoclinic P2₁/n space group, unit cell parameters: a = 7.21 Å, b = 8.03 Å, c = 10.92 Å) provides definitive structural elucidation . Complement with NMR (¹H/¹³C) to confirm proton environments and MS (ESI-TOF) for molecular ion validation. Polarimetry is recommended for chiral analogs to assess enantiopurity .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) can model reaction intermediates and transition states to predict energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with experimental data feedback to narrow optimal conditions (e.g., solvent polarity, catalyst selection) . Virtual screening of reagents (e.g., alternative cyclization agents) reduces trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported reaction yields or purity?

Systematic variable analysis is critical. For instance, discrepancies in amidination yields may arise from moisture sensitivity or incomplete O-methylation. Use in-situ monitoring (e.g., FTIR for carbonyl intermediates) and design-of-experiment (DoE) frameworks to isolate critical factors (temperature, reagent purity). Cross-validate results with orthogonal analytical methods (e.g., HPLC vs. GC-MS) .

Q. How can researchers design experiments to study regioselective functionalization of the pyrroloimidazole core?

Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., boronic esters) to install substituents at specific positions. For carboxylate derivatives, explore palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides . Kinetic studies under varying temperatures and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) can elucidate selectivity trends .

Q. What methodologies integrate experimental data with machine learning for property prediction?

Train ML models on datasets combining synthetic conditions (e.g., solvent, catalyst), spectroscopic data, and crystallographic parameters. Use graph neural networks (GNNs) to predict solubility or stability based on molecular descriptors (e.g., topological polar surface area). Validate predictions via iterative feedback loops between simulations and bench experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.